molecular formula C19H18FN3O2S B388646 2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE

2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B388646
M. Wt: 371.4g/mol
InChI Key: YCVJINLTCYZHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a fluorophenyl group, and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of 4-fluoroaniline with a thiazolidinone derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H18FN3O2S

Molecular Weight

371.4g/mol

IUPAC Name

2-[2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H18FN3O2S/c1-12-4-3-5-15(10-12)21-17(24)11-16-18(25)23(2)19(26-16)22-14-8-6-13(20)7-9-14/h3-10,16H,11H2,1-2H3,(H,21,24)

InChI Key

YCVJINLTCYZHHM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C

Origin of Product

United States

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